molecular formula C12H13Br2NO5 B14513612 Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate CAS No. 62516-19-2

Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate

Cat. No.: B14513612
CAS No.: 62516-19-2
M. Wt: 411.04 g/mol
InChI Key: SPUXLLOUBFHTFD-UHFFFAOYSA-N
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Description

Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters. The esterification step can be carried out using standard esterification techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce the pyridine ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in its reactivity, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3,5-dichloro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
  • Diethyl (3,5-difluoro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate

Uniqueness

Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific chemical reactions that are not possible with chlorine or fluorine, making this compound valuable for certain applications.

Properties

CAS No.

62516-19-2

Molecular Formula

C12H13Br2NO5

Molecular Weight

411.04 g/mol

IUPAC Name

diethyl 2-(3,5-dibromo-1-oxidopyridin-1-ium-4-yl)propanedioate

InChI

InChI=1S/C12H13Br2NO5/c1-3-19-11(16)10(12(17)20-4-2)9-7(13)5-15(18)6-8(9)14/h5-6,10H,3-4H2,1-2H3

InChI Key

SPUXLLOUBFHTFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=[N+](C=C1Br)[O-])Br)C(=O)OCC

Origin of Product

United States

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